molecular formula C16H20O3 B1323854 trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-84-2

trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1323854
M. Wt: 260.33 g/mol
InChI Key: UBXZSNPWWNXBLU-ZIAGYGMSSA-N
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Description

“trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733742-84-2 . The compound is not chirally pure and contains a mixture of enantiomers . Its IUPAC name is (1R,2R)-2-(3,4-dimethylbenzoyl)cyclohexanecarboxylic acid .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the linear formula C16H20O3 . The InChI code for the compound is 1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Various cyclohexene and cyclohexane carboxylic acids, including derivatives similar to trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, have been synthesized and studied for their pharmacological properties, particularly antispasmodic activity (Veer & Oud, 2010).
  • Research into cyclohexane derivatives, such as the preparation and mass spectra of various t-butylcyclohexanecarboxylic acids, has been conducted to understand their chemical behavior and potential applications (Bekkum et al., 2010).

2. Analytical Chemistry and Biomonitoring

  • Compounds structurally related to trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid have been used in analytical methods for determining pyrethroid metabolites in human urine, indicating their relevance in biomonitoring and environmental health studies (Arrebola et al., 1999).

3. Photochemical Studies

  • Photochemical studies involving cis- and trans-1,1-Dimethyldecalin-10-carbonyl azides, which are chemically akin to the subject compound, have been conducted to understand the behavior of these compounds under light-induced conditions (Brown, 1964).

4. Organic Synthesis and Catalysis

  • Enantiomerically pure carbamate-monoprotected trans-cyclohexane-1,2-diamines, similar to the compound , have been utilized as chiral organocatalysts in the addition of aryl ketones to nitroalkenes, demonstrating the potential of such compounds in asymmetric synthesis (Flores-Ferrándiz et al., 2015).

5. Environmental Analysis and Method Development

  • The development of analytical methods for measuring metabolites of synthetic pyrethroids in human urine, involving compounds structurally related to trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid, highlights the significance of these compounds in environmental health and safety assessments (Baker et al., 2004).

properties

IUPAC Name

(1R,2R)-2-(3,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXZSNPWWNXBLU-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180983
Record name rel-(1R,2R)-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

CAS RN

733742-84-2
Record name rel-(1R,2R)-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733742-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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